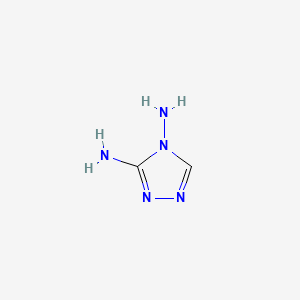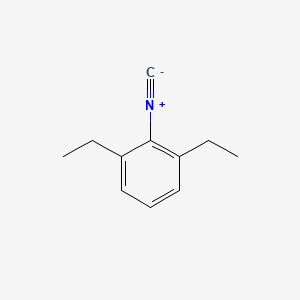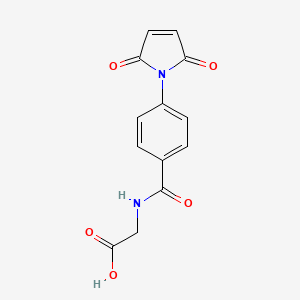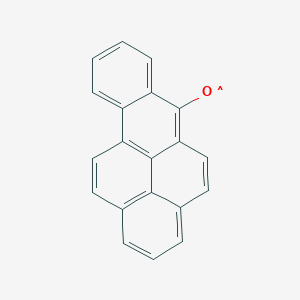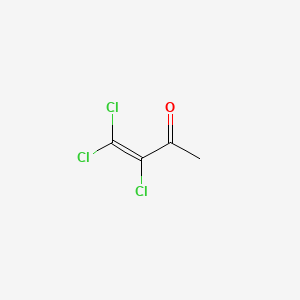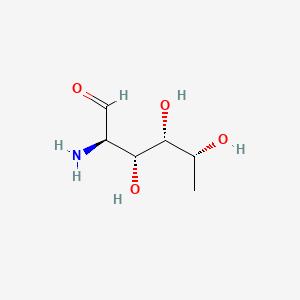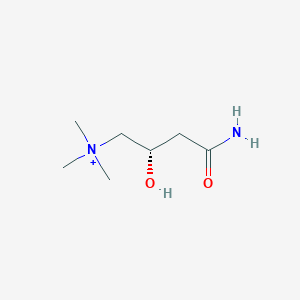
(S)-carnitinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-carnitinamide is a carnitinamide. It is an enantiomer of a (R)-carnitinamide.
Applications De Recherche Scientifique
Entrainment and Stereochemistry
The research by Pallavicini et al. (2008) and (2007) focuses on the entrainment resolution of carnitinamide chloride, a precursor to (R)-carnitinamide and subsequently (R)-carnitine. These studies highlight the efficient resolution of carnitinamide chloride and the characterization of enantiomer systems formed by its salts, which is significant for the cost-effective production of stereospecific compounds (Pallavicini et al., 2008) (Pallavicini et al., 2007).
Conversion to Oxazolidinones
Bolchi et al. (2012) explored the conversion of carnitinamide chloride to 5-aminomethyl-2-oxazolidinones, demonstrating a sequence of reactions applicable to both (S)- and (R)-carnitinamide. This research is pivotal in the synthesis of structurally diverse compounds, extending the applications of carnitinamide in chemical synthesis (Bolchi et al., 2012).
Impact on Diabetes and Metabolic Disorders
Several studies have investigated the impact of compounds related to carnitinamide on metabolic disorders, particularly diabetes. For example, Fernandez et al. (2013) explored the treatment of children at risk of type 1 diabetes with acetyl-L-carnitine, demonstrating its potential in delaying or remitting the evolution of diabetes (Fernandez et al., 2013). Similarly, Cresto et al. (2006) studied the effect of acetyl-L-carnitine plus nicotinamide on autoimmune type 1 diabetes in mice, suggesting a therapeutic potential for related compounds (Cresto et al., 2006).
Therapeutic and Nutritional Roles
Flanagan et al. (2010) discussed the role of carnitine in various diseases, highlighting its importance in energy production and fatty acid metabolism. This study provides a broader context for understanding the potential applications of carnitinamide-related compounds in health and disease management (Flanagan et al., 2010).
Bioavailability and Pharmacokinetics
Trammell et al. (2016) provided insights into the pharmacokinetics of nicotinamide riboside, a precursor to NAD+, which is related to carnitinamide. This study is relevant for understanding the bioavailability and metabolic effects of similar compounds (Trammell et al., 2016).
Propriétés
Nom du produit |
(S)-carnitinamide |
|---|---|
Formule moléculaire |
C7H17N2O2+ |
Poids moléculaire |
161.22 g/mol |
Nom IUPAC |
[(2S)-4-amino-2-hydroxy-4-oxobutyl]-trimethylazanium |
InChI |
InChI=1S/C7H16N2O2/c1-9(2,3)5-6(10)4-7(8)11/h6,10H,4-5H2,1-3H3,(H-,8,11)/p+1/t6-/m0/s1 |
Clé InChI |
KWIXGIMKELMNGH-LURJTMIESA-O |
SMILES isomérique |
C[N+](C)(C)C[C@H](CC(=O)N)O |
SMILES |
C[N+](C)(C)CC(CC(=O)N)O |
SMILES canonique |
C[N+](C)(C)CC(CC(=O)N)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



